N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a hydroxyethyl group, a methoxyphenyl group, and an ethanesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the hydroxyethyl group. The methoxyphenyl group is then attached through a series of substitution reactions. Finally, the ethanesulfonamide moiety is introduced under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the naphthalene ring or the ethanesulfonamide moiety.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the methoxyphenyl ring.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-chlorophenyl)ethanesulfonamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methylphenyl)ethanesulfonamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-26-18-11-9-16(10-12-18)13-14-27(24,25)22-15-21(23)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,21-23H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIDQYVIPLYFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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